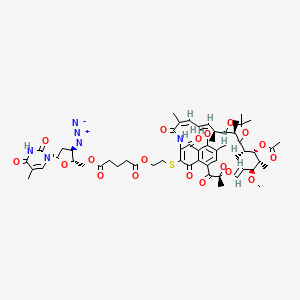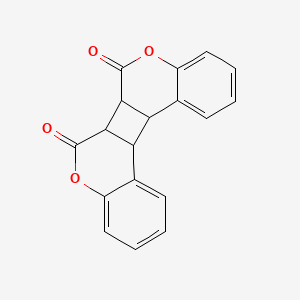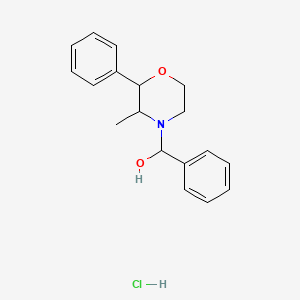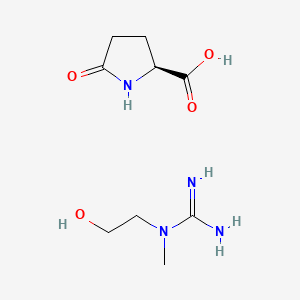
3-(O-5''-(3''-azido-3''-deoxythymidine)2'-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S is a complex organic compound that combines the properties of azidothymidine (AZT) and rifamycin S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S involves multiple steps. The key starting materials include azidothymidine and rifamycin S. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of rifamycin S are protected using isopropylidene groups.
Formation of Glutaryloxyethylthio Linker: A glutaryloxyethylthio linker is introduced to connect azidothymidine to rifamycin S.
Coupling Reaction: The azidothymidine derivative is coupled with the rifamycin S derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may yield amine derivatives with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S has several scientific research applications:
Chemistry: The compound is used in studies related to synthetic organic chemistry and reaction mechanisms.
Biology: It is used in biological studies to understand its interaction with cellular components and its effects on cellular processes.
Medicine: The compound is investigated for its potential antiviral and antibacterial properties, particularly against HIV and bacterial infections.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S involves its interaction with specific molecular targets:
Molecular Targets: The compound targets viral reverse transcriptase and bacterial RNA polymerase.
Pathways Involved: It inhibits the replication of viral and bacterial genetic material by interfering with the enzymes responsible for nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidothymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
Rifamycin S: An antibiotic used to treat bacterial infections.
Uniqueness
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S combines the properties of both azidothymidine and rifamycin S, making it unique in its dual antiviral and antibacterial activity. This dual functionality makes it a promising candidate for the development of broad-spectrum therapeutic agents.
Eigenschaften
CAS-Nummer |
191153-02-3 |
|---|---|
Molekularformel |
C57H70N6O19S |
Molekulargewicht |
1175.3 g/mol |
IUPAC-Name |
1-O-[2-[[(7S,9E,11S,12R,13R,14R,15R,19S,20S,21E,23Z,32R)-13-acetyloxy-2-hydroxy-11-methoxy-3,7,12,14,17,17,20,24,32-nonamethyl-6,25,29,31-tetraoxo-8,16,18,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.115,19.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaen-28-yl]sulfanyl]ethyl] 5-O-[[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate |
InChI |
InChI=1S/C57H70N6O19S/c1-26-15-13-16-27(2)53(71)59-43-45(68)41-40(46(69)51(43)83-22-21-75-38(65)17-14-18-39(66)76-25-36-34(61-62-58)23-37(79-36)63-24-28(3)54(72)60-55(63)73)42-50(30(5)44(41)67)82-57(11,52(42)70)77-20-19-35(74-12)29(4)48(78-33(8)64)32(7)49-31(6)47(26)80-56(9,10)81-49/h13,15-16,19-20,24,26,29,31-32,34-37,47-49,67H,14,17-18,21-23,25H2,1-12H3,(H,59,71)(H,60,72,73)/b15-13+,20-19+,27-16-/t26-,29+,31+,32-,34+,35-,36-,37-,47-,48+,49+,57-/m0/s1 |
InChI-Schlüssel |
YXYCRJPUSBNQKZ-UNWIHDMNSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@H]5[C@@H]([C@H]1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OC[C@H]6[C@@H](C[C@H](O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C5C(C1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)





![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)





